Pentanoic acid, morpholide
Description
Contextualizing Pentanoic Acid, Morpholide within the N-Acyl Morpholine (B109124) Class
This compound, also known by its IUPAC name 1-morpholin-4-ylpentan-1-one, is a specific member of the N-acyl morpholine family. nih.gov It is structurally defined by the attachment of a pentanoyl group (a five-carbon acyl chain) to the nitrogen atom of the morpholine ring. nih.gov This places it among the simpler, short-chain fatty acid amides of morpholine.
The nature of the acyl group significantly influences the properties of N-acyl morpholines. For instance, N-acetyl morpholine, with a two-carbon acyl group, is used in the synthesis of agricultural chemicals like dimethomorph (B118703) and flumorph. amines.com In contrast, N-acyl morpholines with long, unsaturated acyl chains, such as arachidonoylmorpholine (an endocannabinoid neurotransmitter), exhibit distinct biological activities related to their interaction with specific cellular receptors. nih.gov this compound, with its saturated, five-carbon chain, serves as a fundamental example within this class, distinct from both the very short-chain derivatives and the long-chain, polyunsaturated analogues. Its structure provides a lipophilic alkyl chain coupled with the polar morpholine amide, resulting in a molecule with balanced physicochemical properties. nih.gov
Table 1: Comparison of Physicochemical Properties of Select N-Acyl Morpholines
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA |
|---|---|---|---|---|
| This compound | 1-morpholin-4-ylpentan-1-one | C₉H₁₇NO₂ | 171.24 | 0.7 |
| N-Acetyl morpholine | 1-(morpholino)ethan-1-one | C₆H₁₁NO₂ | 129.16 | -0.6 |
| Arachidonoylmorpholine | (5Z,8Z,11Z,14Z)-1-morpholin-4-ylicosa-5,8,11,14-tetraen-1-one | C₂₄H₃₉NO₂ | 373.6 | 5.9 |
The Morpholine Moiety as a Privileged Scaffold in Chemical Biology Research
The inclusion of a morpholine moiety can enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of a drug candidate. dntb.gov.uanih.gov Its ability to form hydrogen bonds and its stable, chair-like conformation allow for effective interactions with biological targets such as enzymes and receptors. sci-hub.senih.gov Appropriately substituted morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects. jchemrev.comjchemrev.com The morpholine ring can act as a simple substituent, a linker, or as the core scaffold upon which a molecule's pharmacophore is built. sci-hub.se This versatility and its well-understood synthetic accessibility make it a valuable building block in the design and development of new therapeutic agents. nih.govnih.gov
Significance of Pentanoic Acid Derivatives in Bioorganic Chemistry
Pentanoic acid, also known as valeric acid, is a short-chain fatty acid found naturally in the plant Valeriana officinalis. wikipedia.org In bioorganic chemistry, pentanoic acid and its derivatives are significant for several reasons. They serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and flavoring agents. wikipedia.orgchemthes.com The esters of pentanoic acid, for example, are known for their pleasant, fruity odors and are used in the food and cosmetics industries. wikipedia.org
From a biological perspective, fatty acid amides, the class to which this compound belongs, are recognized as important lipid bioregulators. nih.gov While much research has focused on long-chain fatty acid amides like anandamide, short-chain fatty acid amides also play crucial roles. Derivatives of pentanoic acid have been investigated for a range of therapeutic applications, including the treatment of epilepsy and bipolar disorder. google.comdrugbank.com For instance, lipoic acid, which is (R)-5-(1,2-dithiolan-3-yl)pentanoic acid, and its derivatives are studied for their neuroprotective effects in conditions like ischemic stroke. nih.gov The carboxylate or amide group of these derivatives is often crucial for their biological activity, allowing them to interact with enzymes or receptors. nih.govtandfonline.com The study of simple derivatives like this compound helps to elucidate the fundamental structure-activity relationships of this important class of bioorganic molecules.
Structure
3D Structure
Properties
CAS No. |
22342-18-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h2-8H2,1H3 |
InChI Key |
AASPBTJOWALDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Structural Aspects and Conformational Analysis of N Acyl Morpholines
Spectroscopic Characterization Techniques for Structural Elucidation
The precise structure of N-acyl morpholines like Pentanoic acid, morpholide is confirmed through a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for determining the detailed structure of molecules by providing information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. rsc.org In the case of N-acyl morpholines, NMR analysis reveals key structural features.
The ¹H NMR spectrum provides information on the number of chemically distinct protons and their proximity to one another. libretexts.org For this compound, distinct signals would be expected for the protons on the pentanoyl chain and the morpholine (B109124) ring. The integration of these signals corresponds to the number of protons in each group. libretexts.org Due to the electronegativity of the oxygen and acylated nitrogen atoms, the protons on the carbons adjacent to them (α-protons) are deshielded and appear at a lower field (higher ppm value) in the spectrum. libretexts.org
The formation of the amide bond restricts rotation around the C-N bond, which can lead to the appearance of multiple conformers at room temperature, observable as separate sets of signals in the NMR spectrum. rsc.org Temperature-dependent NMR studies can be used to probe the energetics of this rotational barrier. rsc.orgrsc.org
Advanced 2D NMR techniques are crucial for unambiguous signal assignment and conformational analysis: frontiersin.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons they are directly attached to. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, even if they are not directly bonded, providing critical data for determining the molecule's three-dimensional conformation. frontiersin.org
| Assignment | Technique | Expected Characteristics | Source |
|---|---|---|---|
| Morpholine Ring Protons | ¹H NMR | Two sets of signals for CH₂ groups adjacent to N and O, appearing as complex multiplets. | libretexts.org |
| Pentanoyl Chain Protons | ¹H NMR | Signals for the terminal methyl (CH₃) group, and methylene (B1212753) (CH₂) groups along the chain, with splitting patterns determined by adjacent protons. | rsc.org |
| Morpholine Ring Carbons | ¹³C NMR | Distinct signals for carbons next to nitrogen and oxygen. | bhu.ac.in |
| Pentanoyl Chain Carbons | ¹³C NMR | Signals for the carbonyl carbon (C=O) and the aliphatic carbons of the chain. | bhu.ac.in |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR MS), can provide a highly accurate mass measurement, confirming its elemental composition. researchgate.net
In a typical mass spectrum, the molecule is ionized, often by adding a proton to form a protonated adduct, [M+H]⁺. researchgate.net This parent ion can then break apart into smaller, charged fragments. The analysis of these fragments provides a fingerprint that helps to confirm the structure.
For this compound, the fragmentation would likely proceed via two main pathways:
Cleavage of the amide bond, resulting in fragments corresponding to the pentanoyl cation and the neutral morpholine, or the morpholine cation and the neutral pentanoyl radical.
Fragmentation of the morpholine ring itself, a common pathway for morpholine derivatives. researchgate.net
A reliable method for analyzing morpholine involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS), which separates the compound before it enters the mass spectrometer. nih.gov
Conformational Preferences and Dynamics of the Morpholine Ring in Amides
The morpholine ring is a six-membered heterocycle that typically adopts a stable chair conformation. rsc.org However, the introduction of an acyl group at the nitrogen atom significantly influences its conformational behavior.
The acylation of the morpholine nitrogen causes its lone pair of electrons to conjugate with the adjacent carbonyl π-orbital. nih.gov This gives the amide C-N bond partial double-bond character, making the nitrogen atom more planar (sp² hybridized) and restricting rotation around this bond. nih.gov This planarity creates a condition known as pseudoallylic strain, which influences the orientation of any substituents on the ring. nih.gov Studies on analogous N-acylpiperidines show that this strain dictates a strong preference for substituents at the 2-position to adopt an axial orientation. nih.gov
While the chair conformation is generally the most stable, the twist-boat conformation is also possible and may be stabilized through interactions, for example, within a protein binding site. nih.gov The energy difference between chair and twist-boat conformers in related N-acylpiperidines is relatively small, estimated to be around 1.5 kcal/mol. nih.gov The interconversion between these conformations can be studied using techniques like temperature-dependent NMR spectroscopy. rsc.org
Intermolecular Interactions: Hydrogen Bonding and Hydrophobic Contributions
The way this compound interacts with itself and with other molecules is governed by a combination of hydrogen bonding and hydrophobic interactions. nih.govontosight.ai
Hydrophobic Contributions: The term "hydrophobic effect" describes the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their disruptive effect on the hydrogen-bonding network of water. nih.gov this compound has significant nonpolar character due to its pentanoyl chain and the ethylene (B1197577) bridges of the morpholine ring. These hydrophobic regions can interact with other nonpolar groups through van der Waals forces. scispace.comeurjchem.com The length of the acyl chain plays a role in the strength of these hydrophobic interactions, with longer chains generally leading to stronger binding to hydrophobic surfaces like lipid membranes. nih.gov These interactions are crucial for how the molecule might position itself in a biological environment, such as a cell membrane or a protein's binding pocket. nih.gov
| Interaction Type | Participating Groups | Description | Source |
|---|---|---|---|
| Hydrogen Bonding | Amide Carbonyl (C=O) as acceptor | The electronegative oxygen can form hydrogen bonds with donor groups (e.g., H₂O, -OH, -NH). | ias.ac.in |
| Hydrophobic Interactions | Pentanoyl chain, Morpholine CH₂ groups | Nonpolar regions aggregate to minimize contact with polar solvents, driven by entropy. | nih.gov |
| Van der Waals Forces | All atoms | Weak, transient electrostatic attractions between temporary dipoles. Significant for hydrophobic packing. | scispace.comeurjchem.com |
Elucidation of Structure Activity Relationships Sar in N Acyl Morpholide Analogues
Methodological Approaches to SAR Studies for N-Acyl Morpholides
Structure-activity relationship (SAR) studies for N-acyl morpholides are systematic investigations aimed at understanding how the chemical structure of a compound influences its biological activity. e3s-conferences.org These studies are fundamental in medicinal chemistry for transforming a hit compound into a lead compound with improved efficacy and selectivity. e3s-conferences.org
The process typically begins with the synthesis of a library of analogues where specific parts of the parent molecule, such as pentanoic acid, morpholide, are systematically varied. acs.org For instance, researchers might create a series of compounds by altering the length or branching of the pentanoic acid chain or by introducing substituents onto the morpholine (B109124) ring. acs.orgchemrxiv.org Synthetic routes often involve the acylation of morpholine or its derivatives with various carboxylic acids or their activated forms (e.g., acyl chlorides). mdpi.comresearchgate.net
Once synthesized, these analogues undergo biological evaluation. e3s-conferences.org This involves in vitro assays to measure their activity against a specific biological target, such as an enzyme or receptor. nih.gov The results, often expressed as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, are then compared across the series of analogues. chemrxiv.orgnih.gov
Key methodological approaches include:
Substituent Modification: Replacing parts of the molecule with different functional groups to probe electronic, steric, and hydrophobic requirements. For example, the oxygen atom in the morpholine ring might be replaced with sulfur (thiomorpholine) or the carbonyl of the amide might be bioisosterically replaced with a thioxomethyl group (–C=S) to study the role of electron delocalization and hydrogen bonding. mdpi.com
Homologation: Systematically increasing or decreasing the length of an alkyl chain, such as the pentanoyl group, to find the optimal length for interaction with a target's binding pocket. chemrxiv.orgnih.gov
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation. acs.orgnih.gov
Quantitative SAR (QSAR): Employing computational models to establish a mathematical relationship between chemical structure and biological activity, which can help predict the potency of unsynthesized compounds. nih.gov
These systematic modifications allow medicinal chemists to deduce which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like solubility, stability, and selectivity. e3s-conferences.org
Impact of Pentanoic Acid Chain Modifications on Biological Activity
The N-acyl chain of N-acyl morpholides is a critical determinant of biological activity, with its length, shape, and functionality directly influencing potency and selectivity. The five-carbon chain of pentanoic acid serves as a specific instance within a broader range of possible acyl groups.
Research on N-alkyl morpholines as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) provides a clear example of the importance of chain length. In one study, a series of N-alkyl morpholines with varying chain lengths were synthesized. chemrxiv.org Compounds with short alkyl chains (fewer than five carbons) were found to be inactive, whereas those with longer chains exhibited potent bactericidal activity, with some being more potent than the commercial drug Linezolid. chemrxiv.org This suggests that a certain degree of lipophilicity and a specific chain length are required for the molecule to effectively interact with its bacterial target, possibly by disrupting the cell membrane. chemrxiv.orgresearchgate.net
Conversely, simply increasing chain length does not always enhance activity. In a study of naphthalene-dione analogues, extending a terminal alkyl chain by a single CH₂ group on a potent piperidine-containing compound (a morpholine analogue) led to a slight decrease in potency, indicating that an optimal length had been exceeded for that particular target. rsc.org Similarly, studies on lipopeptide antibiotics have shown that varying the N-terminal lipid tail (an analogue to the acyl chain) reveals an optimal chain length for activity against various bacteria. rsc.org
The introduction of functional groups or unsaturation into the acyl chain can also significantly alter the biological profile. ontosight.ai These modifications can influence the molecule's conformation, polarity, and ability to form additional interactions with the target protein.
Table 1: Impact of N-Alkyl Chain Length on Antibacterial Activity of Morpholine Derivatives against MRSA
| Compound Series | Alkyl Chain Length | Activity against MRSA | Reference |
|---|---|---|---|
| M-1 to M-5 | 1-5 Carbons | Inactive (MIC > 200 µg/mL) | chemrxiv.org |
| M-6 | 10 Carbons (Decyl) | Moderate Activity (MBC = 15.6 µg/mL) | chemrxiv.org |
| M-8 | 14 Carbons (Myristyl) | Potent Activity (MBC = 3.9 µg/mL) | chemrxiv.org |
Influence of Morpholine Ring Substitutions on Pharmacophore Dynamics
The morpholine ring itself is a frequent point of modification in SAR studies. Its role can range from being an essential pharmacophoric element to simply a linker or a group that modulates physicochemical properties like solubility.
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a morpholine substituent was part of an initial hit compound. acs.orgnih.gov Subsequent SAR studies revealed that replacing the morpholine ring with other cyclic amines had a profound impact on potency. acs.orgnih.gov Key findings from these studies include:
Ring Substitution: Replacing the morpholine with a more hydrophobic piperidine (B6355638) ring was tolerated. acs.org
Polarity and Size: Exchanging the morpholine for a smaller and more polar (S)-3-hydroxypyrrolidine group led to a remarkable 10-fold increase in activity. nih.govacs.org This suggests that for this specific target, the morpholine ring may be too bulky or its polarity suboptimal. acs.org Swapping morpholine for a simple dimethylamine (B145610) group also increased activity, further supporting this hypothesis. acs.org
Substitution Position: Adding substituents onto the 4-position of the morpholine ring was found to be unfavorable for activity. acs.org
Further modifications can involve the heteroatoms of the morpholine ring itself. For instance, replacing the morpholine's oxygen with sulfur to create a thiomorpholine, and further oxidizing it to a sulfone, was shown to be advantageous for the activity and solubility of certain antimycobacterial compounds. mdpi.com
Table 2: Influence of Morpholine Ring Replacement on NAPE-PLD Inhibitory Potency
| Compound Type | R3 Substituent | Relative Potency Change | Reference |
|---|---|---|---|
| Parent Compound | Morpholine | Baseline | acs.orgnih.gov |
| Analogue 71 | Piperidine | Similar to baseline | acs.org |
| Analogue 72 | 3,3-Difluoropiperidine | 2-fold increase | acs.org |
| Analogue 81 | Dimethylamine | 2-fold increase | acs.org |
| Analogue 87 | Pyrrolidine | ~4-fold increase | acs.org |
| Analogue 1 (LEI-401) | (S)-3-Hydroxypyrrolidine | 10-fold increase | nih.govacs.org |
Elucidation of Key Structural Features for Desired Biological Profiles
Synthesizing the findings from modifications to both the acyl chain and the morpholine ring allows for the elucidation of a pharmacophore—the ensemble of steric and electronic features necessary for optimal biological activity.
For N-acyl morpholides, the key structural features generally include:
The Amide Linkage: The amide bond (–C(=O)N–) is a central, often planar, feature that correctly orients the acyl and morpholine moieties. Its carbonyl oxygen and, in related primary or secondary amides, the N-H group, are critical hydrogen bond acceptors and donors, respectively. fiveable.me
The N-Acyl Chain: The length and lipophilicity of this chain are paramount. As seen with antibacterial morpholines, there is often an "optimal" chain length, suggesting the chain fits into a hydrophobic pocket of the target protein. chemrxiv.org Chains that are too short may not engage the pocket effectively, while those that are too long may introduce steric clashes. rsc.org
The most potent compounds often arise from combining the optimal features identified for each part of the molecule. nih.govacs.org A successful SAR campaign will identify the ideal acyl chain length and the best-fitting heterocyclic amine for the amide, leading to a molecule with a highly optimized biological profile.
Comparative SAR Analysis with Other Amide Classes
To fully appreciate the SAR of N-acyl morpholides, it is useful to compare them with other classes of amides. The nature of the nitrogen substituent in an amide bond significantly influences its chemical properties and biological activity.
Comparison with Other Cyclic Amides (e.g., Piperidides): As noted previously, direct comparisons are often made between morpholides and their piperidide or pyrrolidide analogues. acs.orgrsc.org Piperidine is isosteric to morpholine but lacks the polar oxygen atom, making it more lipophilic. In several reported cases, piperidine-containing analogues showed higher potency, suggesting that either the increased lipophilicity was beneficial or that the hydrogen-bonding capability of the morpholine oxygen was not required or even detrimental. rsc.orgmdpi.com
Comparison with Acyclic Amides: Simple N,N-dialkyl amides can also be more potent than their cyclic morpholide counterparts. The finding that a dimethylamine substituent conferred a 2-fold increase in activity over morpholine in NAPE-PLD inhibitors suggests that the conformational constraints and bulk of the morpholine ring are not always desirable. acs.org
Comparison with Amide Bioisosteres: Bioisosteres are chemical groups that can replace the amide bond while retaining or improving biological activity. A common bioisostere for the trans-amide bond is the 1,4-disubstituted 1,2,3-triazole ring. nih.gov While the triazole mimics the planarity and vectoral properties of an amide bond, it has a different dipole moment and lacks the hydrogen bond donating capacity of a secondary amide. nih.gov In some instances, replacing an amide with a triazole has led to significantly more potent compounds, suggesting that the specific electronic properties of the triazole are a better match for the biological target. nih.gov
This comparative analysis demonstrates that while the morpholide is a valuable and versatile chemical group, its effectiveness is highly context-dependent. The optimal amide structure is a result of a delicate balance between size, lipophilicity, hydrogen-bonding capacity, and conformational freedom, all tailored to the specific architecture of the biological target.
Mechanistic Investigations of Biological Activities of Pentanoic Acid, Morpholide Analogues
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition by Morpholine (B109124) Derivatives
The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a significant area of therapeutic research. CAs are crucial for numerous physiological processes, including respiration, electrolyte balance, and pH homeostasis. rsc.org The investigation into morpholine-based compounds as CA inhibitors has revealed promising candidates with significant inhibitory potential.
Recent studies have focused on synthesizing and evaluating various morpholine derivatives for their ability to inhibit different CA isoforms. For instance, a series of novel morpholine-acetamide derivatives were designed and screened for their inhibitory mechanism against carbonic anhydrase. nih.gov Several of these compounds demonstrated significant inhibitory activities. nih.gov Notably, compound 1h from this series exhibited an IC₅₀ value of 8.12 μM, which is comparable to the standard CA inhibitor Acetazolamide (IC₅₀ of 7.51 μM). nih.gov Another compound, 1c , also showed strong inhibition with an IC₅₀ of 8.80 μM. nih.gov
In a separate study, morpholine-derived thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.orgresearchgate.net These compounds were found to exhibit varying degrees of inhibitory action by binding to the CA-II active site. rsc.orgresearchgate.net Kinetic studies of the most potent compound in this series, compound 24 , revealed a Kᵢ value of 9.64 ± 0.007 μM, indicating concentration-dependent inhibition. rsc.orgresearchgate.net Furthermore, some derivatives in this study showed greater binding affinity than acetazolamide. rsc.orgresearchgate.net The inclusion of the morpholine moiety is believed to enhance inhibitory efficacy and selectivity. rsc.orgresearchgate.net
Another study on 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives also reported good inhibition potential against CAII, CAIX, and CAXII isoforms, further supporting the role of morpholine-based structures as effective carbonic anhydrase inhibitors. researchgate.net These non-sulfonamide derivatives were found to selectively inhibit hCA II in the micromolar range. researchgate.net The oxygen atom within the morpholine ring has been observed to form hydrogen bonds with key residues in the enzyme's active site, such as Lys170. rsc.org
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound 1h (morpholine-acetamide derivative) | Carbonic Anhydrase | IC₅₀: 8.12 μM | nih.gov |
| Compound 1c (morpholine-acetamide derivative) | Carbonic Anhydrase | IC₅₀: 8.80 μM | nih.gov |
| Compound 1d (morpholine-acetamide derivative) | Carbonic Anhydrase | IC₅₀: 11.13 μM | nih.gov |
| Compound 24 (morpholine-derived thiazole) | Bovine Carbonic Anhydrase-II | Kᵢ: 9.64 ± 0.007 μM | rsc.orgresearchgate.net |
| Acetazolamide (Standard) | Carbonic Anhydrase | IC₅₀: 7.51 μM | nih.gov |
Matrix Metalloproteinase (MMP) Inhibition by Pentanoic Acid Analogues
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. google.com Over-expression of certain MMPs, such as MMP-2 and MMP-9, is associated with pathological conditions, making them important therapeutic targets. researchgate.net Research into pentanoic acid analogues has led to the development of potent and selective MMP inhibitors. researchgate.netnih.gov
Aryl sulfonamide-containing pentanoic acid analogues have demonstrated significant MMP-2 inhibitory activity, with some derivatives showing potency in the sub-nanomolar range. researchgate.netresearchgate.net One such derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid (Cpd 11) , was identified as a potent inhibitor of MMP-2. nih.gov Enzyme inhibition assays revealed that Cpd 11 exhibited a 3-fold higher inhibition of MMP-2 compared to MMP-9. nih.gov
Further studies have synthesized and evaluated various pentanoic acid derivatives for their MMP inhibitory properties. researchgate.net For example, one of the most active MMP-2 inhibitors from a series had an IC₅₀ value of 24 nM. researchgate.net Another inhibitor from the same series, with an IC₅₀ of 51 nM, demonstrated at least a 4-fold selectivity for MMP-2 over other tested MMPs. researchgate.net In a different study, compounds DH-18 and DH-19 showed effective MMP-2 inhibition with IC₅₀ values of 139.45 nM and 115.16 nM, respectively. researchgate.net
The design of these inhibitors often incorporates a functional group capable of chelating the catalytic Zn²⁺ ion in the MMP active site. google.com The development of non-hydroxamate inhibitors, such as those based on a pentanoic acid scaffold, aims to improve selectivity and avoid the side effects associated with early broad-spectrum hydroxamate-based inhibitors. mdpi.com For instance, a dual MMP-7/MMP-13 inhibitor, 14i , which is a pentanoic acid derivative, displayed IC₅₀ values of 2.2 μM against MMP-7 and 1.2 μM against MMP-13. mdpi.com
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid (Cpd 11) | MMP-2 | 3-fold more selective for MMP-2 over MMP-9 | nih.gov |
| Pentanoic acid analogue | MMP-2 | 24 nM | researchgate.net |
| Pentanoic acid analogue (selective) | MMP-2 | 51 nM | researchgate.net |
| DH-18 | MMP-2 | 139.45 nM | researchgate.net |
| DH-19 | MMP-2 | 115.16 nM | researchgate.net |
| 14i | MMP-7 / MMP-13 | 2.2 µM / 1.2 µM | mdpi.com |
Histone Deacetylase (HDAC) Inhibition by Pentanoic Acid Analogues
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins. nih.govmdpi.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govValproic acid (VPA; 2-propyl-pentanoic acid) , a well-known antiepileptic drug, has been identified as an inhibitor of HDACs. nih.govaacrjournals.org
Studies have shown that VPA and its analogues inhibit multiple class I and class II HDACs. aacrjournals.org The inhibitory potency of VPA itself is considered weak, with an IC₅₀ value of 1.5 mM for HDAC inhibition. nih.gov Its metabolite, 4-ene-VPA , exhibits similar potency. nih.gov The weak potency of VPA is thought to be due to its limited ability to access the Zn²⁺ ion in the active site of HDACs. nih.gov
To improve inhibitory activity, various VPA derivatives have been synthesized. nih.gov For example, tethering VPA to a Zn²⁺-chelating motif via an aromatic linker has produced novel compounds with enhanced HDAC inhibition in the micromolar range. nih.gov Side-chain elongation of VPA derivatives with a triple bond at the C-4 position has also been shown to decrease the IC₅₀ for HDAC inhibition. nih.gov In contrast, other VPA analogues like 2-ene-VPA show weaker inhibition with an IC₅₀ of 2.8 mM, while compounds such as valnoctic acid (VCA) have IC₅₀ values greater than 5 mM. nih.gov
The inhibitory activity of these pentanoic acid analogues on HDACs often correlates with their ability to induce histone hyperacetylation in cells. aacrjournals.org This provides a direct link between enzyme inhibition and a cellular response. aacrjournals.org
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Valproic acid (VPA) | HDACs | 1.5 mM | nih.gov |
| 4-ene-VPA | HDACs | 1.5 mM | nih.gov |
| 2-ene-VPA | HDACs | 2.8 mM | nih.gov |
| Valnoctic acid (VCA) | HDACs | > 5 mM | nih.gov |
PI3K/mTOR Kinase Pathway Modulation by Morpholine-Containing Compounds
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. acs.orgfrontiersin.org Aberrant activation of this pathway is common in various cancers, making PI3K and mTOR prime targets for therapeutic intervention. acs.orgfrontiersin.org Morpholine-containing compounds have been extensively investigated as inhibitors of this pathway, with many demonstrating dual inhibitory activity against both PI3K and mTOR. nih.govnih.gov
A characteristic feature of many PI3K inhibitors is the presence of a morpholine ring. frontiersin.org The oxygen atom in the morpholine ring can form a crucial bond with amino acid residues in the kinase domain. frontiersin.org Scaffolds such as morpholino-pyrimidine and morpholino-triazine are frequently found in compounds that modulate the PI3K/Akt/mTOR pathway. acs.orgnih.gov For example, PQR309 (Bimiralisib) , a dimorpholine-substituted triazine, is a pan-PI3K inhibitor with moderate to good mTOR affinity. nih.gov
The introduction of specific substitutions on the morpholine ring can influence potency and selectivity. For instance, compounds with cis-2,6-dimethyl substituents on the morpholine ring have shown increased mTOR inhibitory efficacy while maintaining PI3Kα inhibitory activity. frontiersin.org Similarly, the (R)-3-methylmorpholine moiety has been identified as optimal for establishing a hydrogen bond with Val2240 in mTOR, conferring selectivity over the closely related PI3K family. nih.gov Bridged morpholines have also been incorporated into triazine scaffolds to create potent and selective mTOR inhibitors. oncotarget.com
The compound PI-103 , which contains a morpholine moiety, is a potent dual inhibitor of both mTOR and class I PI3K kinases. acs.org The co-crystal structure of mTOR in complex with PI-103 has been instrumental in the structure-based design of other morpholine-containing inhibitors. acs.orgnih.gov
| Compound/Scaffold | Target(s) | Key Structural Feature | Reference |
|---|---|---|---|
| PQR309 (Bimiralisib) | pan-PI3K, mTOR | Dimorpholine-substituted triazine | nih.gov |
| PI-103 | PI3K, mTOR | Morpholine-containing | acs.orgnih.gov |
| Various | mTOR (selective) | (R)-3-methylmorpholine | nih.gov |
| Various | mTOR (selective) | Bridged morpholines | nih.govoncotarget.com |
| Gedatolisib | PI3K/mTOR | Second morpholine group on a triazine core | frontiersin.org |
Receptor Ligand Binding and Modulation Studies
Serotonin (B10506) Receptor Interactions of Morpholide Analogues
Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and psychological processes. nih.gov Analogues of morpholide have been investigated for their interactions with various serotonin receptor subtypes. neurotree.org
The morpholine moiety is a recurring structural feature in compounds targeting central nervous system receptors, including serotonin receptors. acs.org For instance, analogues of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine have demonstrated varying affinities for serotonin receptors. The N-morpholinoethyl moiety, in particular, has been identified as a key pharmacophore for interaction with these receptors. acs.org This moiety can occupy a deep hydrophobic pocket in the receptor, which is crucial for ligand recognition. acs.org
In the context of the 5-HT₂C receptor, a positive allosteric modulator, compound 12 , which features a 4-phenylpiperidine-2-carboxamide scaffold, was shown through docking studies to form a π-π stacking interaction with TRP130 in a lipophilic pocket of the receptor. nih.gov In contrast, a related compound, 35 , which contains a morpholine group, was predicted to adopt a different binding pose where the morpholine itself occupies this lipophilic pocket. nih.gov
While specific binding data for "Pentanoic acid, morpholide" itself is not detailed in the available literature, the consistent finding of morpholine-containing structures interacting with serotonin receptors suggests that this class of compounds holds potential for modulating serotonergic systems. acs.orgneurotree.orgbindingdb.org
| Compound/Analogue Class | Target Receptor | Observed/Predicted Interaction | Reference |
|---|---|---|---|
| Analogues of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine | Serotonin Receptors | Varying affinities | |
| Compounds with N-morpholinoethyl moiety | Serotonin Receptors | Occupies a deep hydrophobic pocket | acs.org |
| Compound 35 (contains a morpholine) | 5-HT₂C Receptor | Morpholine occupies a lipophilic pocket | nih.gov |
Neurokinin Receptor Antagonism Mechanisms
The morpholine moiety is a key structural feature in a number of potent neurokinin (NK) receptor antagonists. nih.govresearchgate.net These antagonists function by competitively blocking the binding of substance P (SP) to the NK1 receptor, a G protein-coupled receptor. japsonline.com The binding of SP to the NK1 receptor, which is expressed in both the central and peripheral nervous systems, triggers a cascade of events involved in pain transmission, inflammation, and emesis. nih.govresearchgate.net
The introduction of a morpholine nucleus into the chemical structure of NK1 receptor antagonists has been shown to significantly enhance their binding affinity to the receptor. nih.gov For instance, aprepitant, a well-known NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting, features a morpholine core. mdpi.comresearchgate.net The morpholine ring and other structural components, such as aromatic rings, are critical for the high-affinity interaction with the NK1 receptor. mdpi.com These antagonists are believed to interact with specific amino acid residues within the transmembrane segments of the receptor, thereby preventing the conformational changes required for signal transduction upon SP binding. nih.gov
While direct studies on "this compound" as a neurokinin receptor antagonist are not extensively documented, the established role of the morpholine scaffold in high-affinity NK1 receptor binding suggests a potential avenue for the design of new antagonists. nih.govresearchgate.net
Cellular and Molecular Pathway Interventions
Analogues of pentanoic acid have demonstrated significant effects on fundamental cellular processes, including the induction of apoptosis and perturbation of the cell cycle. These activities are central to their potential as anticancer agents.
Investigations of Apoptosis Induction Pathways
Pentanoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanistic pathways. nih.govnih.gov One of the key mechanisms involves the targeting of matrix metalloproteinases (MMPs), particularly MMP-2. nih.gov For example, a synthesized pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, was found to be a potent inhibitor of MMP-2. nih.gov The inhibition of MMP-2 by this compound was linked to the induction of apoptosis in chronic myeloid leukemia (K562) cells, as confirmed by annexin (B1180172) V assays. nih.gov The downregulation of MMP-2 expression is thought to contribute to the anti-invasive and apoptotic activities of these compounds. nih.gov
Furthermore, studies on substituted pentanoic acids have demonstrated their ability to induce apoptosis in a dose-dependent manner in Jurkat-E6.1 cell lines. Current time information in Bangalore, IN. These compounds were also found to reduce the expression of both MMP-2 and histone deacetylase 8 (HDAC8), suggesting a multi-targeted approach to apoptosis induction. Current time information in Bangalore, IN. The induction of apoptosis by these analogues is a key indicator of their potential as anticancer therapeutic agents.
Mechanisms of Cell Cycle Perturbation
In addition to inducing apoptosis, pentanoic acid analogues can perturb the cell cycle, leading to growth arrest in cancer cells. Several studies have shown that these compounds can cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. nih.govCurrent time information in Bangalore, IN.
For instance, certain substituted pentanoic acids have been observed to cause cellular arrest in the sub-G1 phase of the cell cycle in Jurkat-E6.1 cells, which is often indicative of apoptosis. nih.govCurrent time information in Bangalore, IN. Valeric acid, another name for pentanoic acid, has been shown to induce cell cycle arrest at the G1 phase in Chinese hamster ovary (CHO) cells. nih.gov This arrest was associated with a decreased specific growth rate and increased culture longevity. nih.gov Phytochemicals, in general, are known to induce cell cycle arrest at various checkpoints (G0/G1, G1/S, S/G2, G2/M) as a mechanism for their anticancer effects. nih.gov The ability of pentanoic acid derivatives to halt the cell cycle represents a crucial mechanism for their antiproliferative activity.
Hypoxia-Inducible Factor (HIF-1α) Protein Inhibition Mechanisms
The morpholine scaffold has been strategically incorporated into the design of inhibitors targeting the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of tumor adaptation to low-oxygen environments. tandfonline.com HIF-1α is a transcription factor that, under hypoxic conditions, promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov
The inhibition of HIF-1α can occur through several mechanisms, including:
Inhibition of HIF-1α transcription and expression. tandfonline.com
Blocking the translation of HIF-1α mRNA. tandfonline.com
Promoting the degradation of the HIF-1α protein. tandfonline.com
Preventing the dimerization of HIF-1α with HIF-1β.
Hindering the binding of the HIF-1 complex to hypoxia response elements (HREs) in target genes. tandfonline.com
Impeding the formation of the HIF-1α transcription complex with co-activators like p300. researchgate.net
While direct evidence for "this compound" as a HIF-1α inhibitor is lacking, the presence of the morpholine moiety in known HIF-1α inhibitors suggests its potential role in modulating this pathway. For example, the incorporation of a morpholine group into benzopyran-based HIF-1 inhibitors has been shown to improve their water solubility without significantly compromising their inhibitory potency. tandfonline.com
Oxidative Stress Reduction Mechanisms
Compounds containing a morpholine moiety have been investigated for their antioxidant properties, which are crucial for combating oxidative stress, a condition implicated in numerous diseases. japsonline.comtandfonline.comhilarispublisher.comdergipark.org.trresearchgate.net The primary mechanisms by which these compounds exert their antioxidant effects include:
Radical Scavenging: Morpholine derivatives can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydrogen peroxide, and nitric oxide radicals. hilarispublisher.com This activity is often evaluated using in vitro assays.
Electron or Hydrogen Atom Transfer: The antioxidant mechanism can involve the transfer of an electron or a hydrogen atom to a free radical, thereby neutralizing it. ontosight.ai
For example, a series of cinnamamide (B152044) derivatives containing a morpholine moiety were synthesized and showed significant antioxidant activity in various radical scavenging assays. hilarispublisher.com Similarly, other heterocyclic compounds incorporating a morpholine ring have demonstrated notable antioxidant capacities. tandfonline.comdergipark.org.tr Although specific studies on the antioxidant mechanism of "this compound" are not available, the known antioxidant properties of other morpholine-containing compounds provide a basis for its potential in reducing oxidative stress.
Broad-Spectrum Biological Activity Mechanistic Research
The diverse biological activities of this compound analogues stem from their ability to interact with multiple cellular targets and pathways. The presence of the pentanoic acid backbone combined with the morpholine ring creates a versatile scaffold for drug design.
Research on various pentanoic acid derivatives has highlighted their potential as inhibitors of enzymes like farnesyltransferase and matrix metalloproteinases, which are crucial in cancer progression. nih.govrsc.org The amide linkage, such as the one in a morpholide, is a common feature in many biologically active compounds and can influence properties like stability and receptor binding.
The morpholine moiety itself is found in numerous approved drugs with a wide range of pharmacological effects, including antibiotic, anti-inflammatory, and anticancer activities. researchgate.net Its inclusion in a molecule can improve pharmacokinetic properties and enhance binding affinity to biological targets. nih.gov
Interactive Data Table: Biological Activities of Pentanoic Acid Analogues and Morpholine-Containing Compounds
| Compound Class/Analogue | Biological Activity | Investigated Mechanism | Key Findings | Reference(s) |
| Substituted Pentanoic Acids | Apoptosis Induction, Cell Cycle Arrest | Inhibition of MMP-2 and HDAC8 | Induced apoptosis and sub-G1 arrest in leukemia cells. | Current time information in Bangalore, IN. |
| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid | Apoptosis Induction | Inhibition of MMP-2 | Potent inhibitor of MMP-2, induced apoptosis in K562 cells. | nih.gov |
| Valeric Acid (Pentanoic Acid) | Cell Cycle Arrest | G1 Phase Arrest | Induced G1 phase arrest in CHO cells, increasing antibody production. | nih.gov |
| Aprepitant (Morpholine-containing) | Neurokinin-1 Receptor Antagonist | Competitive binding to NK1 receptor | Effective antiemetic for chemotherapy-induced nausea and vomiting. | mdpi.comresearchgate.net |
| Benzopyran-based HIF-1 Inhibitors with Morpholine | HIF-1α Inhibition | Improved water solubility | Incorporation of morpholine improved solubility while maintaining potency. | tandfonline.com |
| Cinnamamide Derivatives with Morpholine | Antioxidant Activity | Radical Scavenging | Showed significant scavenging of DPPH, H2O2, and NO radicals. | hilarispublisher.com |
Anti-Inflammatory Mechanisms of Action
Research into the anti-inflammatory mechanisms of this compound analogues has primarily focused on their ability to modulate key signaling pathways involved in the inflammatory response. A significant body of evidence points towards the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism.
Derivatives of oleanolic acid containing a morpholide moiety have been shown to be potent inhibitors of NF-κB activation. nih.govresearchgate.netmdpi.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. nih.govsci-hub.se Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and various cytokines. sci-hub.se
Studies on a 3-succinyloxyiminoolean-12-en-28-oic acid morpholide (SMAM) demonstrated a significant reduction in the expression and activation of NF-κB in human hepatocellular carcinoma cells. sci-hub.se This compound was found to decrease the nuclear protein level of the p65 subunit of NF-κB, a key component of the active NF-κB complex. sci-hub.se Similarly, conjugates of diclofenac (B195802) and oleanolic acid oxime (OAO) morpholide derivatives were more effective at inhibiting NF-κB in both normal and cancerous liver cells than diclofenac alone. nih.gov These conjugates were observed to diminish the translocation of the p50 subunit of NF-κB into the nucleus. nih.gov
The anti-inflammatory effects of these morpholide-containing compounds are further supported by their ability to downregulate the expression of NF-κB target genes. For instance, SMAM treatment led to reduced expression of COX-2. sci-hub.se In addition to the NF-κB pathway, some oleanolic acid morpholide derivatives have been found to target the Nrf2 signaling pathway, which is involved in the antioxidant response and can cross-talk with inflammatory pathways. nih.gov
The following table summarizes the observed effects of representative morpholide analogues on key inflammatory mediators.
| Compound/Analogue | Cell Line | Key Mechanistic Finding | Outcome |
| 3-succinyloxyiminoolean-12-en-28-oic acid morpholide (SMAM) | HepG2 (human hepatocellular carcinoma) | Reduced expression and activation of NF-κB; decreased nuclear level of p65 subunit. sci-hub.se | Reduced expression of COX-2 and pro-inflammatory cytokines. sci-hub.se |
| Diclofenac-oleanolic acid oxime morpholide conjugate | THLE-2 (normal immortalized hepatocytes), HepG2 | Diminished translocation of NF-κB p50 subunit to the nucleus. nih.gov | Enhanced anti-inflammatory activity compared to diclofenac alone. nih.gov |
| 3-hydroxyiminoolean-12-en-28-oic acid morpholide | Not specified | Targets Nrf2 and NF-κB signaling pathways. nih.gov | Anti-inflammatory and anti-cancer activity. nih.gov |
Antimicrobial Mechanisms of Action
The antimicrobial mechanisms of this compound analogues are an emerging area of research, with evidence suggesting that some derivatives act as efflux pump inhibitors (EPIs). Efflux pumps are membrane proteins that bacteria use to expel a wide range of toxic substances, including antibiotics, thereby contributing to multidrug resistance. nih.gov By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. nih.gov
Studies on pyridopyrimidine analogues have shown that the incorporation of a morpholine group can improve the compound's solubility and its ability to potentiate the activity of fluoroquinolones and β-lactam antibiotics against Pseudomonas aeruginosa. nih.govmdpi.com One such morpholine analogue, D13-9001, demonstrated good in vitro activity and was able to potentiate the effects of levofloxacin (B1675101) and aztreonam (B1666516) in animal models of infection with P. aeruginosa strains overexpressing the MexAB-OprN efflux pump. mdpi.com The mechanism of action of these EPIs often involves competitive inhibition with the antibiotic for binding to the efflux pump. nih.gov
Furthermore, research on other heterocyclic compounds containing a morpholine ring has highlighted their potential as antimicrobial agents. For example, some 5-arylidene-3H-imidazol-4(5H)-ones with a morpholine moiety have been shown to reverse multidrug resistance in bacteria, likely through interaction with bacterial efflux pumps. researchgate.net A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov While not morpholide derivatives themselves, this highlights the potential of substituted pentanoic acids in antimicrobial research.
The table below presents findings on the antimicrobial mechanisms of morpholine-containing compounds.
| Compound/Analogue Class | Bacterial Strain(s) | Mechanism of Action | Outcome |
| Pyridopyrimidine morpholine analogues (e.g., D13-9001) | Pseudomonas aeruginosa (overexpressing MexAB-OprN) | Efflux pump inhibition. mdpi.com | Potentiation of fluoroquinolones and β-lactam antibiotics. mdpi.com |
| 5-arylidene-3H-imidazol-4(5H)-one morpholine derivatives | Enterobacter aerogenes | Efflux pump inhibition (AcrAB-TolC). researchgate.net | Reversal of multidrug resistance. researchgate.net |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including MRSA) | Not fully elucidated, but demonstrates antibacterial activity. nih.gov | Inhibition of bacterial growth with low MIC values. nih.gov |
Anticancer Mechanisms of Action
The anticancer activity of this compound analogues and related compounds is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs).
Valeric acid (pentanoic acid) has been identified as a novel HDAC inhibitor with therapeutic potential in liver cancer. nih.gov HDAC inhibitors are a class of anticancer agents that promote the acetylation of histones, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes. nih.gov Inhibition of HDACs by valeric acid was shown to suppress the proliferation, colony formation, migration, and invasion of liver cancer cells. nih.gov Mechanistically, this was associated with the induction of the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family members and the activation of caspases. nih.gov
Furthermore, derivatives of oleanolic acid containing a morpholide group have demonstrated significant anticancer potential. nih.gov For instance, 3-hydroxyiminoolean-12-en-28-oic acid morpholide was found to be highly active and to improve the anticancer activity of standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anticancer mechanism of these derivatives is attributed to the targeting of the Nrf2 and NF-κB signaling pathways. nih.gov In hepatoma cells, oleanolic acid oxime derivatives with a morpholide moiety activated Nrf2 to a great extent, leading to cell cycle arrest at the G2/M phase and increased apoptosis. nih.gov
Conjugates of a 3-succinyloxyiminoolean-12-en-28-oic acid morpholide (SMAM) with other agents have been shown to reduce the expression and activation of both NF-κB and STAT3, a signal transducer and activator of transcription. sci-hub.se This dual inhibition resulted in the reduced expression of the anti-apoptotic gene BCL-XL and the increased expression of the pro-apoptotic gene BAX. sci-hub.se
The following table summarizes the anticancer mechanisms of relevant compounds.
| Compound/Analogue | Cancer Cell Line(s) | Mechanism of Action | Outcome |
| Valeric acid (Pentanoic acid) | Hep3B, SNU-449, HepG2 (liver cancer) | HDAC inhibition, induction of intrinsic apoptotic pathway. nih.gov | Suppression of proliferation, colony formation, migration, and invasion. nih.gov |
| 3-hydroxyiminoolean-12-en-28-oic acid morpholide | HepG2 (hepatoma) | Activation of Nrf2, targeting of NF-κB. nih.gov | Cell cycle arrest at G2/M, increased apoptosis. nih.gov |
| 3-succinyloxyiminoolean-12-en-28-oic acid morpholide (SMAM) | HepG2 (human hepatocellular carcinoma) | Reduced expression and activation of NF-κB and STAT3. sci-hub.se | Reduced expression of BCL-XL, increased expression of BAX. sci-hub.se |
Anticonvulsant Mechanisms of Action
The anticonvulsant properties of pentanoic acid analogues are well-documented, with valproic acid (2-propylpentanoic acid) being a widely used antiepileptic drug. mdpi.comwikipedia.org The mechanisms of action of these compounds are primarily attributed to their influence on the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. mdpi.comwikipedia.org
Furthermore, research on structural analogues of valproic acid has demonstrated a strong correlation between their anticonvulsant potency and their ability to reduce cerebral aspartate levels, an excitatory neurotransmitter. nih.gov This suggests a dual mechanism involving both the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.
A patent for certain pentanoic acid derivatives highlights their potential to improve GABA-A receptor responses in astrocytes, which could be beneficial in conditions involving reactive astrocytosis and associated neurotoxicity. google.com Studies on enantiomers of 4-aminopentanoic acid, a GABA analogue, suggest they can act as false GABAergic neurotransmitters, being taken up into synaptosomes and released upon depolarization, thereby modulating GABAergic signaling. nih.gov
The table below details the anticonvulsant mechanisms of pentanoic acid analogues.
| Compound/Analogue | Model System | Mechanism of Action | Outcome |
| Valproic acid (2-propylpentanoic acid) | In vivo (animal models), clinical use | Inhibition of GABA transaminase, potentiation of postsynaptic GABA responses. mdpi.com | Increased brain GABA levels, broad-spectrum anticonvulsant activity. mdpi.comwikipedia.org |
| Structural analogues of valproic acid | DBA/2 mice (audiogenic seizures) | Elevation of cerebral GABA levels, reduction of cerebral aspartate levels. nih.gov | Anticonvulsant activity against audiogenic seizures. nih.gov |
| Pentanoic acid derivatives | In vitro (astrocytes) | Improvement of GABA-A receptor responses. google.com | Potential to suppress neurotoxic activities of reactive astrocytes. google.com |
| Enantiomers of 4-aminopentanoic acid | Mouse cerebral synaptosomes | Act as false GABAergic neurotransmitters. nih.gov | Modulation of GABAergic neurotransmission. nih.gov |
Metabolic and Pharmacokinetic Property Modulation in Research Models
Research on Solubility and Permeability Enhancement
The therapeutic potential of many biologically active compounds, including likely lipophilic this compound analogues, can be limited by poor aqueous solubility and low membrane permeability. Consequently, various formulation strategies are being investigated to enhance these properties.
For highly lipophilic drugs, techniques such as the formation of solid dispersions and the use of surfactants are common approaches to improve solubility and dissolution rates. nih.gov Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can increase the drug's surface area and wettability. researchgate.net Surfactants, when used above their critical micelle concentration, can form micelles that encapsulate lipophilic drug molecules, thereby increasing their solubility in aqueous environments. nih.gov
The parallel artificial membrane permeability assay (PAMPA) is a common in vitro model used to predict the passive permeability of compounds across biological membranes. nih.govtaylorandfrancis.com Studies using this model have shown that for a series of compounds, increasing lipophilicity can enhance permeability, but only up to a certain point, after which it can become detrimental. nih.gov
For anticonvulsant drugs like phenytoin (B1677684), which are poorly water-soluble, formulation with copolymers such as poly(N-isopropylacrylamide-co-vinylpyrrolidone) has been shown to significantly enhance drug solubility. nih.gov The formation of amorphous solid dispersions with these polymers led to a nearly 14-fold increase in phenytoin solubility, which is attributed to favorable drug-polymer interactions. nih.gov
The morpholine moiety itself can influence physicochemical properties. The hydrochloride salt of (R)-methyl morpholine-2-carboxylate, for example, exhibits enhanced aqueous solubility. vulcanchem.com The morpholine ring is considered to have a balance of polar and lipophilic characteristics, which can be advantageous for drug design, potentially aiding in properties like blood-brain barrier penetration. vulcanchem.com
The table below provides a summary of strategies for enhancing the solubility and permeability of lipophilic compounds, which could be applicable to this compound analogues.
| Strategy | Model System/Compound Class | Mechanism of Enhancement | Outcome |
| Solid Dispersions | Lipophilic drugs | Amorphous drug dispersion in a hydrophilic polymer matrix. researchgate.net | Increased surface area, wettability, and dissolution rate. researchgate.net |
| Micellar Solubilization | Lipophilic drugs | Encapsulation of drug molecules within surfactant micelles. nih.gov | Enhanced solubility in aqueous media. nih.gov |
| Copolymer Formulation | Phenytoin (anticonvulsant) | Formation of amorphous solid dispersions with copolymers. nih.gov | Significant increase in drug solubility. nih.gov |
| Salt Formation | (R)-methyl morpholine-2-carboxylate | Conversion to a hydrochloride salt. vulcanchem.com | Enhanced aqueous solubility. vulcanchem.com |
Interaction with Gut Microbiome Metabolism in Experimental Systems
While direct evidence for this compound is lacking, experimental studies on structurally related compounds offer insights into potential, though unconfirmed, interactions with the gut microbiome. The metabolism of a compound by the gut microbiota is a complex process involving a diverse array of microbial enzymes that can chemically modify xenobiotics. researchgate.net
Metabolism of Related Moieties by Gut Microbiota:
Pentanoic Acid (Valeric Acid): Pentanoic acid, also known as valeric acid, is a short-chain fatty acid (SCFA). The gut microbiota is known to produce SCFAs, including acetate, propionate, and butyrate, through the fermentation of dietary fibers. nih.gov Some gut bacterial species, such as Megasphaera massiliensis, are known producers of valeric acid. inchem.orgrsc.org In experimental settings, SCFAs like pentanoate have been shown to have immunomodulatory effects. For instance, pentanoate can influence lymphocyte metabolism and function, suggesting a potential role in host-microbe signaling. ijmrhs.com
N-Acyl Compounds: The gut microbiome interacts with various N-acyl compounds. For example, N-acylethanolamines (NAEs), which are structurally different from N-acyl morpholines, have been studied for their effects on gut bacteria. In in vitro experiments, NAEs were found to influence the growth of bacterial species that are altered in inflammatory bowel disease (IBD). frontiersin.org Another class of N-acyl compounds, N-acyl homoserine lactones (AHLs), are used by bacteria for quorum sensing and have been detected in the gut, indicating their production by the gut microbiota. nih.gov These findings highlight that the N-acyl moiety is a key structural feature in molecules involved in microbiome-host communication.
Hypothetical Metabolic Pathways:
In the absence of direct data for this compound, any proposed metabolic pathway by the gut microbiome would be purely speculative. Generally, amides can be subject to hydrolysis by microbial amidases, which would cleave this compound into pentanoic acid and morpholine. The subsequent fate of these two molecules would then depend on the metabolic capabilities of the present gut microbial species.
Influence on Gut Microbiome Metabolic Output:
It is unknown how this compound would affect the metabolic output of the gut microbiome. The introduction of any xenobiotic can potentially alter the composition and function of the gut microbiota, leading to changes in the production of key metabolites like SCFAs, secondary bile acids, and tryptophan metabolites. nih.gov However, without experimental data, it is impossible to predict the specific effects of this compound.
Data from In Vitro and In Vivo Experimental Systems:
As no studies were found, there is no data to present in tables regarding the metabolism of this compound or its effect on gut microbiota metabolism from in vitro fecal fermentation models, specific bacterial strain incubations, or animal models.
Computational and Theoretical Chemistry Approaches in N Acyl Morpholide Research
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. For N-acyl morpholides like Pentanoic acid, morpholide, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern the ligand-receptor binding.
In a typical molecular docking workflow, the three-dimensional structure of the N-acyl morpholide is computationally "docked" into the binding site of a target protein. Scoring functions are then employed to estimate the binding affinity, with lower binding energy values generally indicating a more favorable interaction. These studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For instance, in studies of morpholine-based inhibitors, the oxygen atom of the morpholine (B109124) ring is often observed to act as a hydrogen bond acceptor, a key interaction that contributes to the stability of the ligand-protein complex. e3s-conferences.orgscispace.com
A hypothetical molecular docking study of this compound against a putative kinase target could yield results similar to those presented in Table 1. Such data would be invaluable for predicting the binding mode and guiding the synthesis of more potent analogues. For example, if the pentanoyl chain is found to occupy a hydrophobic pocket, medicinal chemists could design analogues with modified chain lengths or branching to optimize this interaction. Similarly, if the morpholine moiety is predicted to form a critical hydrogen bond, its structure would be retained in future iterations of drug design. The insights gained from molecular docking not only help in predicting the biological activity of N-acyl morpholides but also provide a structural basis for understanding their mechanism of action. scispace.comnih.govresearchgate.net
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | - | - |
| Hydrogen Bonds | 2 | ASP86, LYS21 | H-bond with morpholine oxygen and carbonyl oxygen |
| Hydrophobic Interactions | Multiple | LEU15, VAL23, ILE84 | Interaction with pentanoyl chain |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions. While molecular docking provides a static snapshot of the binding pose, MD simulations can track the movements of atoms over time, revealing the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net
For an N-acyl morpholide like this compound, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking studies. By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or dissociates over time. These simulations provide valuable information on the flexibility of the ligand and the protein, as well as the role of solvent molecules in mediating their interaction. nih.govresearchgate.net
Furthermore, MD simulations can be employed for conformational sampling of the N-acyl morpholide itself, exploring the different shapes it can adopt in solution. This is particularly important for flexible molecules like this compound, where the conformation can significantly influence its binding affinity to a target. The results of such simulations can be used to generate a library of low-energy conformers for subsequent docking studies, increasing the chances of identifying the correct binding pose. nih.gov
Analysis of MD trajectories can also provide detailed insights into the key interactions that stabilize the ligand-protein complex. By calculating parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can identify the most stable and flexible regions of the complex, respectively. This information is crucial for understanding the dynamic aspects of molecular recognition and can guide the design of ligands with improved binding characteristics.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. scispace.combenthamdirect.combamu.ac.in These methods provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical properties and biological activity.
By performing quantum chemical calculations, it is possible to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.combenthamdirect.combamu.ac.in The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. bamu.ac.in For N-acyl morpholides, these calculations can help in predicting their susceptibility to metabolic transformations, such as oxidation catalyzed by cytochrome P450 enzymes. researchgate.net
Moreover, quantum chemical calculations can be used to compute the electrostatic potential surface of the molecule, which illustrates the regions of positive and negative charge. This information is valuable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. For example, the negative electrostatic potential around the oxygen atoms of the morpholine and carbonyl groups in this compound would indicate their ability to act as hydrogen bond acceptors. scispace.combamu.ac.in
The insights from quantum chemical calculations can also be used to develop more accurate parameters for molecular mechanics force fields, which are used in molecular docking and molecular dynamics simulations. This integration of quantum and classical methods can lead to more reliable predictions of ligand binding and protein dynamics.
Table 2: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | 1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability and low reactivity |
| Dipole Moment | 3.2 D | Polarity and potential for dipole-dipole interactions |
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govmdpi.com This method is particularly useful in the early stages of drug discovery for identifying novel scaffolds and lead compounds. For N-acyl morpholides, virtual screening can be employed to discover new analogues of this compound with potentially enhanced biological activity or improved pharmacokinetic properties. mdpi.commdpi.com
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds. nih.govmdpi.com A model, or pharmacophore, is built based on the common structural features of these active molecules. This pharmacophore is then used to search a database for other compounds that share these features. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. mdpi.commdpi.com
Once a hit compound is identified through virtual screening, virtual ligand design can be used to optimize its structure. This involves making targeted chemical modifications to the molecule in silico to improve its binding affinity, selectivity, and drug-like properties. For example, if a virtual screening campaign identified a novel N-acyl morpholide with moderate activity, computational chemists could explore various modifications to the acyl chain or substitutions on the morpholine ring to enhance its interaction with the target. This iterative process of virtual design and computational evaluation can significantly accelerate the lead optimization phase of drug discovery. enamine.net
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netacs.orgnih.goveurekaselect.commdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
In a QSAR study of N-acyl morpholides, a dataset of compounds with varying acyl chains and their corresponding experimentally determined biological activities would be used. A set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.goveurekaselect.com
A well-validated QSAR model can be a powerful predictive tool. For instance, a QSAR model for a series of N-acyl morpholide inhibitors of a particular enzyme might reveal that hydrophobicity of the acyl chain and the presence of a hydrogen bond acceptor on the morpholine ring are critical for activity. pensoft.netacs.org This information can then be used to design new analogues of this compound with optimized properties. The predictive power of QSAR models helps to prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. eurekaselect.com
Research Applications and Utility of Pentanoic Acid, Morpholide and Its Structural Analogues in Chemical Biology
Development of Chemical Probes for Biological Target Validation
Chemical probes are essential tools for dissecting biological pathways and validating the function of potential drug targets. rsc.org The development of potent and selective chemical probes often relies on molecular scaffolds that provide a good starting point for chemical modification. The morpholine (B109124) scaffold is utilized in this context due to its versatile nature and its ability to interact with biological targets. acs.orgresearchgate.net
Researchers have developed novel chemical probes containing photoreactive groups and terminal alkynes for bioorthogonal ligation, using scaffolds that can be modified without losing potency. rsc.org In one such study, the development of aspartic acid protease photoaffinity chemical probes maintained nanomolar drug potency while incorporating the necessary labeling and ligation handles. rsc.org Although not specifically involving pentanoic acid, morpholide, this demonstrates how an N-acyl-like linkage to a core scaffold is a viable strategy in probe development.
Furthermore, in the development of a chemical probe for PIKfyve, a phosphatidylinositol-3-phosphate 5-kinase, various analogues were synthesized, including those with a morpholine substituent. acs.org This work highlights the iterative process of modifying a lead compound to improve properties like potency and metabolic stability, a process where a simple N-acyl morpholine could serve as an initial scaffold or a modification. acs.org The goal is to create highly selective tools for in-vitro and in-vivo experiments to elucidate protein function.
Scaffold Exploration in Preclinical Drug Discovery Research
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, appearing in numerous approved drugs and experimental molecules. nih.govnih.gov Its utility stems from its ability to enhance molecular potency, modulate pharmacokinetic properties, and serve as a versatile synthetic building block. nih.govresearchgate.net The morpholine moiety can act as an interacting element with a biological target, a scaffold to orient other functional groups, or a modulator of properties like solubility and brain permeability. acs.orgnih.gov
The exploration of morpholine-containing scaffolds is a key strategy in diversity-oriented synthesis (DOS), which aims to create large collections of structurally diverse small molecules for screening in drug discovery. researchgate.netnih.gov These libraries of morpholine-based compounds, including peptidomimetics, are used to probe biological pathways and identify new hit compounds. nih.govfrontiersin.org
In the optimization of a series of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the replacement of a morpholine substituent with other cyclic amines was explored to improve potency and reduce lipophilicity. acs.orgnih.gov This highlights how the morpholine moiety, and by extension N-acyl morpholines, can be systematically evaluated and modified within a scaffold to fine-tune the properties of a potential drug candidate. acs.orgnih.gov
Table 1: Examples of Bioactive Morpholine-Containing Scaffolds
| Compound Class | Therapeutic Area/Target | Role of Morpholine |
|---|---|---|
| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Modulator of Physicochemical Properties |
| Sila-morpholine Analogues | Antifungal | Bioisosteric Replacement for Improved Activity |
| Imidazo[2,1-b] nih.govresearchgate.netbiosynce.comthiadiazoles | Antibacterial/Antifungal | Core Structural Component |
Role as Intermediates and Building Blocks in Complex Organic Synthesis
The simple and robust nature of the amide bond makes N-acyl morpholines valuable intermediates and building blocks in organic synthesis. The morpholine ring itself is an accessible synthetic component, often introduced as an amine reagent. nih.gov The synthesis of N-acyl morpholines, such as N-acetyl morpholine, is a straightforward process involving the acetylation of morpholine with reagents like acetic anhydride. niir.org This type of reaction can be extended to produce this compound using the appropriate acylating agent.
These N-acyl morpholine building blocks are used in the synthesis of more complex molecules. For example, morpholine derivatives are employed in the preparation of chiral auxiliaries and ligands for asymmetric synthesis. sigmaaldrich.com In the synthesis of analogues of the cytotoxic marine macrolide (-)-zampanolide, a functionalized morpholine building block was synthesized and incorporated into the final structure. nih.gov The N-acetyl and N-benzoyl derivatives of these morpholino-zampanolides showed potent antiproliferative activity. nih.gov
The introduction of an N-acyl directing group is also a common strategy for activating substrates in certain chemical reactions, such as the asymmetric hydrogenation of unsaturated morpholines to produce valuable chiral morpholine products. rsc.org
Applications in Agrochemical Discovery Research and Development
The morpholine scaffold is not only prevalent in pharmaceuticals but also in the agrochemical industry. acs.orge3s-conferences.orgnih.gov Morpholine derivatives have been developed and investigated for a range of applications, including as fungicides, insecticides, and herbicides. acs.orgresearchgate.net The unique properties of the morpholine ring contribute to the biological activity and favorable characteristics of these agrochemicals. acs.org
A recent review highlighted the importance of morpholine derivatives in the development of new pesticides, covering their insecticidal, fungicidal, and herbicidal properties. acs.orgnih.gov
The application of morpholine derivatives as fungicides is well-established. cassara.com.arnih.govacs.org The morpholine class of antifungals, which includes commercial products like fenpropimorph (B1672530) and amorolfine, acts by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov This leads to the depletion of ergosterol, a vital component of fungal cell membranes.
Research in this area continues, with studies focusing on the synthesis of new morpholine derivatives to overcome resistance and improve efficacy. For example, silicon-incorporated analogues of known morpholine fungicides have been synthesized and shown to possess potent, and in some cases superior, fungicidal activity against various human fungal pathogens. nih.gov Another study focused on the chemoenzymic synthesis of the four pure stereoisomers of a new morpholine derivative to evaluate their respective fungicidal activities. acs.org
Table 2: Examples of Morpholine-Based Fungicides
| Compound | Target Pathway |
|---|---|
| Fenpropimorph | Ergosterol Biosynthesis |
| Amorolfine | Ergosterol Biosynthesis |
| Tridemorph (B114830) | Ergosterol Biosynthesis |
Morpholine derivatives have also been investigated for their herbicidal properties. e3s-conferences.orgresearchgate.netscirp.org Some fungicides containing the morpholine moiety, such as fenpropimorph, have been observed to have secondary herbicidal effects on certain weed species. scirp.org These effects are thought to be related to the inhibition of plant-specific enzyme systems, similar to the mode of action of some plant growth regulators. scirp.org
More targeted research has focused on synthesizing novel herbicidal ionic liquids (HILs) based on morpholinium cations paired with herbicidal anions. researchgate.net These compounds have shown efficacy against weeds while being selective for certain crops. researchgate.net The morpholine component in these HILs can influence their surface activity, which is crucial for the effective spreading and action of the herbicide on the leaf surface. researchgate.net Additionally, a patent describes agricultural formulations using short-chain acyl morpholines, such as N-formyl and N-acetyl morpholine, as part of a solvent system for pesticides and plant growth regulators, indicating their utility in formulation science. google.com
Plant Growth Regulation Research
While direct research specifically investigating this compound as a plant growth regulator is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs—fatty acid amides and morpholine derivatives—have garnered significant interest in agricultural science. e3s-conferences.orgacs.org The exploration of its structural analogues, therefore, provides a framework for understanding its potential utility.
Fatty acid amides, particularly N-acylethanolamines (NAEs), are recognized as a class of lipid-derived signaling molecules that play crucial roles in various aspects of plant development. nih.govoup.com Research has shown that NAEs can act as negative regulators of seedling growth. researchgate.netpnas.org The levels of these compounds are tightly controlled; they are typically elevated in desiccated seeds and decrease during germination and seedling establishment. oup.com The enzyme fatty acid amide hydrolase (FAAH) is responsible for the degradation of NAEs, and its activity is critical for normal plant development. pnas.orgnih.gov Studies in Arabidopsis thaliana have demonstrated that overexpression of the FAAH enzyme leads to faster-growing plants, whereas knocking out the enzyme results in seedlings that are hypersensitive to the growth-inhibiting effects of externally applied NAEs. pnas.org This suggests a delicate balance between growth and stress responses modulated by NAE metabolism. researchgate.net
Furthermore, the morpholine moiety itself is a key structural component in a variety of agrochemicals, including fungicides and some plant growth regulators. acs.orgwikipedia.org For instance, the fungicides fenpropimorph and tridemorph are well-known morpholine derivatives. wikipedia.org The biological activity of morpholine-containing compounds is an active area of research, with studies exploring their potential as herbicides and antiviral agents in plants. acs.orgontosight.ai Given that this compound combines a fatty acid-like tail with a morpholine headgroup, its potential to influence plant growth could stem from mimicking or interfering with endogenous fatty acid amide signaling pathways, or through novel activities conferred by the morpholine ring.
Table 1: Effects of N-Acylethanolamine (NAE) Analogues on Plant Growth This table summarizes general findings for the class of NAEs, which are structural analogues of this compound.
| Observation | Affected Process | Key Findings | References |
| Negative Regulation of Growth | Seedling Development | Exogenous NAEs can inhibit seedling growth and development. | researchgate.netpnas.orgoup.com |
| Interaction with Hormones | Stress Response | NAE signaling pathways show cross-talk with stress hormones like abscisic acid (ABA). | oup.comresearchgate.net |
| FAAH Enzyme Activity | Growth Modulation | FAAH enzyme hydrolyzes NAEs; its manipulation alters growth rates and sensitivity to NAEs. | pnas.orgnih.gov |
| Cytoskeletal Effects | Cell Morphology | High levels of NAEs can disrupt cytoskeletal organization and alter cell shape in roots. | researchgate.net |
Investigation of Membrane Structure and Function Modulation by Branched-Chain Analogues
The influence of branched-chain fatty acids (BCFAs) on the structure and function of lipid bilayers is a subject of detailed investigation, primarily through molecular dynamics simulations and biophysical studies. nih.govacs.org These studies provide a strong basis for predicting how branched-chain analogues of this compound would modulate cell membranes. The central hypothesis, supported by considerable evidence, is that branched fatty acids increase the fluidity of the lipid bilayer, a role analogous to that of unsaturated fatty acids. nih.govacs.org
The introduction of a methyl branch into a lipid's acyl chain disrupts the tight, orderly packing of the chains. researchgate.net This steric hindrance leads to several key changes in membrane properties:
Increased Fluidity and Lowered Ordering: By preventing tight packing, branching lowers the van der Waals forces between adjacent lipid chains. researchgate.net This disruption decreases chain ordering and enhances the fluidity of the membrane. acs.orgnih.gov The effect is dependent on the position of the methyl branch along the acyl chain. nih.gov
Altered Permeability: While increased fluidity might suggest higher permeability, some studies using molecular dynamics simulations have indicated that branched chains can reduce the free volume within the hydrophobic core of the membrane. researchgate.netacs.org This can lead to a lower diffusion rate for small molecules like water, suggesting that branching may decrease permeability to certain solutes. researchgate.net
These principles are fundamental in microbiology, as many bacteria utilize BCFAs to maintain optimal membrane fluidity in response to environmental changes. acs.orgnih.gov For example, atomistic simulations of membranes containing a mix of straight-chain and branched-chain lipids have shown that as the proportion of the straight-chain component increases, the bilayer becomes thicker and more ordered. nih.gov A sharp transition, resembling a phase change, can be observed at certain concentrations, highlighting the significant impact of BCFA content on the physical state of the membrane. nih.govacs.org
Therefore, a branched-chain analogue of this compound, such as 3-methylthis compound, would be expected to act as a membrane fluidizer. Its incorporation into a lipid bilayer would likely disrupt lipid packing, increase the area per lipid, and decrease the thickness of the membrane, thereby altering its biophysical properties and potentially affecting the function of embedded membrane proteins.
Table 2: Comparative Effects of Straight-Chain vs. Branched-Chain Fatty Acids on Lipid Bilayer Properties This table is based on general findings from studies on various lipid systems and molecular dynamics simulations.
| Membrane Property | Effect of Straight-Chain Acyl Groups | Effect of Branched-Chain Acyl Groups | References |
| Lipid Packing | Promotes tight, ordered packing | Disrupts packing, creates kinks | acs.orgresearchgate.netnih.gov |
| Bilayer Thickness | Tends to increase thickness | Tends to decrease thickness | acs.orgnih.gov |
| Membrane Fluidity | Lower fluidity (more gel-like) | Higher fluidity (more liquid-crystalline) | nih.govacs.orgresearchgate.net |
| Chain Ordering | High degree of order | Lower degree of order | acs.orgnih.gov |
| Permeability (to small solutes) | Baseline permeability | May decrease due to reduced internal free volume | researchgate.netacs.org |
Emerging Research Avenues and Future Perspectives for Pentanoic Acid, Morpholide
Exploration of Novel Biological Targets and Pathways
The N-acyl amide structure is a common motif in a variety of biologically active molecules. Research into related compounds, such as N-acyl amino acids and other N-acyl morpholine (B109124) derivatives, suggests several promising avenues for discovering the biological targets and pathways of pentanoic acid, morpholide.
N-acyl amino acids are recognized as a class of signaling lipids with diverse biological activities. mdpi.com Similarly, N-acyl neurotransmitter conjugates are known to act as neuromodulators. nih.gov This suggests that this compound could potentially interact with receptors and enzymes within the nervous, vascular, or immune systems. Future research could focus on screening the compound against panels of receptors, particularly G-protein coupled receptors (GPCRs), and enzymes involved in lipid signaling pathways, such as fatty acid amide hydrolase (FAAH). nih.gov
Furthermore, studies on N-acyl-morpholine-4-carbothioamides have revealed significant antibacterial and antifungal properties, with in silico docking studies suggesting RNA as a potential target. nih.govresearchgate.net This opens up the possibility that this compound and its derivatives could be investigated as potential antimicrobial agents. Exploring its effects on bacterial and fungal cell wall integrity, protein synthesis, and nucleic acid replication could uncover novel mechanisms of action. The antioxidant potential observed in some screened N-acyl-morpholine-4-carbothioamides also warrants investigation into the ability of this compound to modulate oxidative stress pathways. nih.gov
Table 1: Potential Biological Activities of N-Acyl Morpholine Derivatives
| Derivative Class | Potential Biological Activity | Potential Research Direction for this compound |
|---|---|---|
| N-Acyl-morpholine-4-carbothioamides | Antibacterial, Antifungal, Antioxidant nih.govresearchgate.net | Screening for antimicrobial activity against various pathogens; investigation of antioxidant properties. |
| Morpholine-based Chalcones | Monoamine Oxidase-B (MAO-B) Inhibition, Acetylcholinesterase (AChE) Inhibition tandfonline.comresearchgate.net | Evaluation as a potential neuroprotective agent for diseases like Alzheimer's. |
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of this compound is fundamentally an amide bond formation reaction. While classic methods using stoichiometric activating agents are effective, they often generate significant chemical waste. scispace.com The future of synthesizing complex derivatives of this compound will likely rely on greener and more efficient catalytic methods that are currently at the forefront of chemical research. scispace.comresearchgate.net
Recent advances in amide bond formation include:
Catalytic Dehydrative Amidation: This approach uses a catalyst, often based on organoboron compounds, to directly couple a carboxylic acid and an amine, with water as the only byproduct, thus improving atom economy.
Non-Classical Amide Formation: Techniques like transamidation, which involves the exchange of an amine on an existing amide, are being developed to overcome the challenges of activating stable carboxylic acids. thieme-connect.com
Novel Coupling Reagents: The development of new activating agents, such as those based on silicon or [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), aims to provide milder reaction conditions and reduce side reactions like racemization in chiral derivatives. researchgate.netresearchgate.net
These advanced methodologies can be applied to synthesize a diverse library of this compound derivatives. For instance, by starting with functionalized pentanoic acids, researchers can introduce a wide range of chemical moieties to probe structure-activity relationships. researchgate.netnih.govorganic-chemistry.orgacs.orgacs.org The development of protocols for creating these functionalized starting materials is a key area of research in itself. The ability to create complex and hindered ketone structures, which can be precursors to functionalized acids, further expands the synthetic possibilities. nih.govorganic-chemistry.org
Integration of Omics Data in Understanding Biological Effects
"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to understanding the system-wide biological effects of a compound. For a molecule like this compound, where specific targets may not be known, these technologies can be particularly insightful.
High-throughput transcriptomics (HTTr) can provide initial clues by measuring changes in gene expression across the entire genome in cells treated with the compound. Proteomics can then identify changes in protein levels or post-translational modifications. A specific application of chemical proteomics could investigate whether this compound acts as a substrate for Nε-fatty-acylation of proteins, a modification known to be catalyzed by some bacterial toxins on host proteins like septins. nih.gov This could reveal if the compound can covalently modify proteins, thereby altering their function and localization. nih.govcreative-proteomics.comrsc.orgcreative-proteomics.com
Metabolomics, the large-scale study of small molecules, can reveal alterations in metabolic pathways. diva-portal.orgnih.gov Given that pentanoic acid is a fatty acid, its morpholide derivative could potentially influence lipid metabolism. Untargeted metabolomics using mass spectrometry can create a profile of the changes in endogenous metabolites, including other N-acyl lipids, in response to treatment. unl.edunih.gov This could uncover unexpected effects on cellular metabolism and signaling. The development of new derivatization reagents and analytical methods is continuously improving the ability to detect and quantify challenging metabolite classes like carboxylic acids. diva-portal.orgnih.gov
Design of Multifunctional N-Acyl Morpholide Compounds
The "one molecule, multiple targets" paradigm is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. tandfonline.commdpi.com The morpholine ring is a versatile scaffold that has been successfully incorporated into numerous multi-target-directed ligands (MTDLs). tandfonline.commdpi.comnih.govnih.gov This suggests a significant opportunity for designing multifunctional compounds based on the this compound structure.
One strategy is the creation of "hybrid molecules" that combine the structural features of two different biologically active compounds. acs.org For example, researchers have designed hybrids of curcumin (B1669340) and melatonin, resulting in a pentanoic acid amide derivative that showed neuroprotective effects in models of Alzheimer's disease. acs.orgnih.govnih.govacs.orgresearchgate.net Following this principle, the this compound scaffold could be chemically linked to other pharmacophores known to be active against targets relevant to a specific disease.
Another approach is to design dual inhibitors that act on two key enzymes or receptors in a disease pathway. The morpholine moiety has been a key component in the design of:
Dual Hsp90/mTOR inhibitors for cancer therapy. nih.gov
Dual tubulin/Src kinase inhibitors , also for cancer. nih.gov
Dual monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. tandfonline.comresearchgate.net
By applying rational drug design and molecular modeling, researchers can design novel this compound derivatives that are predicted to bind to multiple targets, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance.
Table 2: Examples of Morpholine-Containing Dual-Target Inhibitors
| Inhibitor Type | Targeted Disease | Example Targets | Reference |
|---|---|---|---|
| Thieno[2,3-d] pyrimidine (B1678525) derivatives | Bladder Cancer | Hsp90 / mTOR | nih.gov |
| KX01 Derivatives | Cancer | Tubulin / Src Kinase | nih.gov |
Environmental Impact and Bioremediation Research of Pentanoic Acid Derivatives
As with any chemical compound intended for potential large-scale use, understanding its environmental fate and developing methods for its remediation is crucial. Research into the biodegradability of related compounds provides a framework for assessing this compound.
Pentanoic acid itself is expected to be readily biodegradable under most environmental conditions. atamanchemicals.com The biodegradation of amides and polyamides synthesized from biodegradable carboxylic acids has also been studied, with microbial cultures like E. coli and Bacillus subtilis being able to structurally degrade these materials. rasayanjournal.co.in The amide bond is susceptible to enzymatic cleavage by amidohydrolases (amidases), which are found in a variety of microorganisms. researchgate.netmdpi.comd-nb.info This suggests that this compound could be susceptible to microbial degradation in soil and water.
Future research should focus on experimentally determining the biodegradability of this compound under various environmental conditions. If the compound proves to be persistent, research into bioremediation strategies would be warranted. This could involve isolating or engineering microorganisms with enhanced amidase activity capable of efficiently breaking down the compound into its benign constituents: pentanoic acid and morpholine. researchgate.net Furthermore, the functional groups present in the molecule (amide, carboxyl after hydrolysis) could participate in the biosorption of heavy metals, a process where microbial biomass is used to clean contaminated water, though this is a more general property of such functional groups. core.ac.uknih.gov
Q & A
Q. What are the standard synthetic routes for preparing pentanoic acid morpholide derivatives, and how can reaction conditions be optimized?
The synthesis of pentanoic acid derivatives typically involves coupling carboxylic acids with morpholine via activation reagents such as carbodiimides (e.g., DCC or EDC). For morpholide formation, the acid chloride intermediate (generated using thionyl chloride or oxalyl chloride) reacts with morpholine under inert conditions. Optimization includes controlling stoichiometry, solvent choice (e.g., dichloromethane or THF), and temperature (0–25°C) to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize pentanoic acid derivatives, and what are the key spectral features?
¹H NMR analysis of pentanoic acid derivatives follows the "n + 1 rule" for spin-spin coupling. For example, in pentanoic acid (C₅H₁₀O₂), the carboxyl proton (COOH) appears as a singlet (δ 10–12 ppm), while adjacent methylene (CH₂) groups exhibit splitting patterns: the α-CH₂ (near COOH) shows a triplet due to coupling with the β-CH₂, which in turn couples with γ-CH₂. The terminal methyl (CH₃) group appears as a triplet (δ 0.8–1.0 ppm). Advanced 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives like morpholides .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the environmental impact of pentanoic acid derivatives, such as acute toxicity versus biodegradability claims?
While pentanoic acid is generally biodegradable and non-persistent , acute toxicity (e.g., eye irritation, LC₅₀ in aquatic organisms) may arise from high concentrations or fluorinated derivatives (e.g., perfluoropentanoic acid). Experimental design should differentiate between parent compounds and metabolites using LC-MS/MS or GC-MS. Dose-response studies in model organisms (e.g., Daphnia magna) and computational toxicity prediction tools (e.g., ECOSAR) can validate thresholds. Contradictions often stem from varying test conditions (pH, temperature) or matrix effects in environmental samples .
Q. What methodologies are used to investigate the radical scavenging mechanisms of organoselenium-pentanoic acid derivatives?
Pulse radiolysis coupled with transient absorption spectroscopy is employed to study reactions with oxidizing radicals (•OH, Br₂•⁻). For example, 5-(benzylselanyl)pentanoic acid exhibits superior radical scavenging due to its stable selenyl radicals, confirmed via TDDFT calculations. Key steps include:
- Generating radicals via γ-irradiation or photolysis.
- Monitoring transient species at specific λmax (e.g., 480 nm for Se-centered radicals).
- Comparing rate constants (k) with reference antioxidants (e.g., Trolox).
Computational modeling (M05-2X/6-311+G(d,p)) further elucidates thermodynamic feasibility of dimer anion formation .
Q. How can pentanoic acid be integrated into biofuel production pipelines, and what challenges exist in yield optimization?
Pentanoic acid serves as a precursor for valerate esters, which are promising biodiesel components. Microbial production via engineered Clostridium spp. or mixed-culture fermentation from lignocellulosic waste is a sustainable route. Challenges include:
- Low substrate conversion due to product inhibition.
- Separation costs from fermentation broths.
- Catalytic upgrading (e.g., ketonization or esterification) to improve energy density.
Experimental optimization involves fed-batch reactors, metabolic pathway tuning (e.g., acetyl-CoA flux), and co-culture systems to enhance titers .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for resolving variability in sensory detection thresholds of pentanoic acid vapors?
Logistic regression or probit analysis models dose-response relationships (e.g., detectability probability vs. concentration). In eye irritation studies, repeated-measures ANOVA identifies significant differences between homologs (e.g., pentanoic vs. hexanoic acid). Confidence intervals (95%) and p-value thresholds (e.g., P < 0.05) validate reproducibility. Contradictions in detection thresholds (e.g., P = 0.93 for pentanoic acid vs. P = 0.11 for dodecanal) may arise from receptor specificity or volatility differences, necessitating headspace GC analysis for vapor-phase quantification .
Q. How do isotopic labeling (e.g., ¹³C, deuterium) and advanced chromatography improve trace analysis of pentanoic acid metabolites?
¹³C-labeled pentanoic acid (e.g., [1,2,3,4,5-¹³C₅]HFPO-DA) enables precise quantification in environmental matrices via isotope dilution mass spectrometry (IDMS). Deuterated analogs (e.g., pentanoic acid-d₉) reduce matrix interference in LC-MS/MS by distinguishing endogenous metabolites. Method validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
